Paquinimod-d5-1, also known as ABR-215757-d5-1, is a deuterated analog of Paquinimod, which is recognized as a selective and orally active inhibitor of the S100A8/S100A9 protein complex. This compound is primarily studied for its potential therapeutic applications in autoimmune diseases and inflammatory conditions. The deuteration of Paquinimod enhances its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug development.
Paquinimod-d5-1 is synthesized from its parent compound, Paquinimod, through a deuteration process that incorporates deuterium atoms into the molecular structure. The compound is available for research purposes from various chemical suppliers, including MedChemExpress, which provides detailed information regarding its synthesis and applications in scientific research .
Paquinimod-d5-1 falls under the category of small molecule inhibitors. It is classified as a synthetic organic compound with specific activity against the S100A8/S100A9 complex, which plays a significant role in inflammatory responses and immune regulation.
The synthesis of Paquinimod-d5-1 involves the introduction of deuterium into the molecular framework of Paquinimod. This can typically be achieved through various synthetic strategies, including:
The synthesis may require multiple steps involving protection-deprotection strategies to ensure that functional groups remain intact during the deuteration process. The final product is purified using techniques such as chromatography to achieve high purity levels necessary for biological assays.
The molecular structure of Paquinimod-d5-1 retains the core framework of Paquinimod but features deuterium at specific positions. The structural formula can be represented as:
This indicates that five hydrogen atoms have been replaced with deuterium atoms.
The molecular weight of Paquinimod-d5-1 is approximately 265.36 g/mol. The structural modifications due to deuteration can influence its metabolic stability and biological activity compared to non-deuterated forms.
Paquinimod-d5-1 can undergo various chemical reactions typical for organic compounds, including:
The reactivity profile may differ from that of non-deuterated analogs due to kinetic isotope effects associated with the presence of deuterium, which can lead to altered reaction rates and pathways.
Paquinimod-d5-1 exerts its biological effects primarily through inhibition of S100A8/S100A9 proteins. These proteins are involved in inflammatory processes and immune cell activation. By inhibiting their activity, Paquinimod-d5-1 can modulate immune responses and potentially reduce inflammation.
Research indicates that compounds targeting S100A8/S100A9 may have therapeutic implications in conditions such as autoimmune diseases and cancer. The precise mechanism involves disruption of signaling pathways mediated by these proteins, leading to decreased pro-inflammatory cytokine production.
Paquinimod-d5-1 is expected to exhibit similar physical properties to its parent compound, including:
The chemical properties include stability under various pH conditions and potential reactivity with biological macromolecules. The presence of deuterium may enhance metabolic stability compared to non-deuterated counterparts.
Relevant data on melting point, boiling point, and specific heat capacity may be obtained from experimental studies or safety data sheets provided by suppliers .
Paquinimod-d5-1 has several potential applications in scientific research:
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: